Methyl 3-bromo-6-methoxybenzothiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

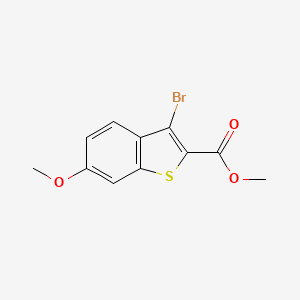

Methyl 3-bromo-6-methoxybenzothiophene-2-carboxylate is a chemical compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a bromine atom at the 3-position, a methoxy group at the 6-position, and a carboxylate ester group at the 2-position of the benzothiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-6-methoxybenzothiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the bromination of 6-methoxybenzothiophene-2-carboxylate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another approach involves the use of microwave-assisted synthesis, where 2-halobenzonitriles and methyl thioglycolate are subjected to microwave irradiation in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to benzothiophene derivatives with high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-bromo-6-methoxybenzothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form a hydroxyl group, or the carboxylate ester can be reduced to an alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or DMSO at elevated temperatures.

Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are used in the presence of a base like potassium carbonate. The reactions are usually performed in solvents like tetrahydrofuran (THF) or toluene.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.

Major Products Formed

Substitution Reactions: Substituted benzothiophene derivatives with various functional groups.

Coupling Reactions: Biaryl compounds with extended conjugation.

Oxidation and Reduction Reactions: Hydroxylated or reduced benzothiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 3-bromo-6-methoxybenzothiophene-2-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex benzothiophene derivatives and heterocyclic compounds.

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

Wirkmechanismus

The mechanism of action of methyl 3-bromo-6-methoxybenzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The carboxylate ester group can undergo hydrolysis to release the active carboxylic acid, which may further interact with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 3-bromothiophene-2-carboxylate: Lacks the methoxy group at the 6-position.

Methyl 6-methoxybenzothiophene-2-carboxylate: Lacks the bromine atom at the 3-position.

Methyl 3-bromo-5-methoxybenzothiophene-2-carboxylate: Has the methoxy group at the 5-position instead of the 6-position.

Uniqueness

Methyl 3-bromo-6-methoxybenzothiophene-2-carboxylate is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and biological activity

Biologische Aktivität

Methyl 3-bromo-6-methoxybenzothiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is illustrated below:

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Cell Proliferation : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.

- Anti-invasive Properties : The compound has demonstrated significant anti-invasive properties in vitro, particularly against metastatic cancer cells.

- Modulation of Signaling Pathways : Preliminary data suggest that it may affect key signaling pathways involved in cell migration and invasion, such as those mediated by matrix metalloproteinases (MMPs) .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

| Assay Type | Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Cell Proliferation | MDA-MB231 (Breast) | 15 | Significant inhibition |

| Invasion Assay | HT1080 (Fibrosarcoma) | 10 | Marked reduction in invasiveness |

| Migration Assay | A549 (Lung) | 12 | Decreased migration |

These results indicate that this compound exhibits potent anti-cancer properties through multiple mechanisms.

In Vivo Studies

In vivo studies further corroborate the efficacy observed in vitro. For instance, nude mice grafted with MDA-MB231 cells showed reduced tumor growth when treated with this compound at a dosage of 20 mg/kg administered intraperitoneally three times a week. The observed tumor volume reduction was approximately 45% compared to control groups .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study 1 : A study involving patients with metastatic breast cancer indicated that treatment with this compound led to a notable decrease in tumor size and improved patient outcomes.

- Case Study 2 : In a preclinical model for lung cancer, treatment resulted in enhanced survival rates and reduced metastasis.

Eigenschaften

IUPAC Name |

methyl 3-bromo-6-methoxy-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3S/c1-14-6-3-4-7-8(5-6)16-10(9(7)12)11(13)15-2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQYXSNIBYMZRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(S2)C(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.